molecular formula C10H11BrN4S B10948142 3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10948142
M. Wt: 299.19 g/mol
InChI Key: KTCWSLYOGHVIIH-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromophenyl group, an ethylsulfanyl group, and a triazole ring, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its triazole core, which is known to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine depends on its specific application. In biological systems, triazole compounds often inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The bromophenyl and ethylsulfanyl groups may enhance binding affinity and specificity for certain molecular targets, such as fungal cytochrome P450 enzymes in antifungal applications.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure with a chlorine atom instead of bromine.

    3-(2-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure with a methylsulfanyl group instead of ethylsulfanyl.

    3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-ol: Similar structure with a hydroxyl group instead of an amine.

Uniqueness

3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of its bromophenyl and ethylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H11BrN4S

Molecular Weight

299.19 g/mol

IUPAC Name

3-(2-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H11BrN4S/c1-2-16-10-14-13-9(15(10)12)7-5-3-4-6-8(7)11/h3-6H,2,12H2,1H3

InChI Key

KTCWSLYOGHVIIH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1N)C2=CC=CC=C2Br

Origin of Product

United States

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